molecular formula C17H20FNO2 B3424904 Tebufloquin CAS No. 376645-78-2

Tebufloquin

Cat. No. B3424904
CAS RN: 376645-78-2
M. Wt: 289.34 g/mol
InChI Key: LWLJEQHTPVPKSJ-UHFFFAOYSA-N
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Description

Tebufloquin is a fungicide that contains a 4-quinolinol structure . It was developed by Meiji Seika Pharma and is used for the control of various diseases such as blast, false smut, and brown spot of rice, purple stain of soybean, and gray blight of tea caused by Pestalotia longiseta . It is also used to control rice blast disease .


Synthesis Analysis

Tebufloquin was synthesized from 2-fluoroaniline as a starting material through five steps . A series of novel perfluoropropan-2-yl-based quinoline derivatives was designed and synthesized using Tebufloquin as the lead compound . The structures of all the newly synthesized compounds were confirmed by spectroscopic data 1HNMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of Tebufloquin was confirmed by 1H NMR, 13C NMR, and HRMS . The compound 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b) was further determined by X-ray single-crystal diffraction .


Chemical Reactions Analysis

Tebufloquin was found to be effective against the P. oryzae isolates, resistant to organic phosphates, the antibiotic kasugamycin, MBI-D, and QoI fungicides . This indicates that the mode of action of Tebufloquin is distinct from existing fungicides .

Mechanism of Action

The exact mode of action of Tebufloquin has not been clarified, but it is considered a respiratory inhibitor that acts on the mitochondrial electron transport system .

Safety and Hazards

While specific safety and hazard information for Tebufloquin was not found in the search results, it is generally recommended to avoid contact with skin, eyes, or clothing when handling chemical substances . Personal protective equipment should be used as required .

Future Directions

Resistance development in pathogen populations has become a serious concern, making the introduction of new chemistry challenging . Despite such difficulties, many fungicides have been developed successfully, and some of them have novel modes of action . The preventive and curative activity of Tebufloquin will make its application flexible , suggesting potential for further development and optimization of this compound in the future.

properties

IUPAC Name

(6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-9-10(2)19-15-13(16(9)21-11(3)20)7-12(8-14(15)18)17(4,5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLJEQHTPVPKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=CC(=CC2=C1OC(=O)C)C(C)(C)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020381
Record name Tebufloquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tebufloquin

CAS RN

376645-78-2
Record name Tebufloquin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376645-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebufloquin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376645782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tebufloquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEBUFLOQUIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AP2NJ4FD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for Tebufloquin, and what are its downstream effects on target fungi?

A1: While Tebufloquin exhibits potent fungicidal activity, its precise mode of action remains to be fully elucidated. Research suggests that it disrupts fungal cell growth, but the specific biochemical pathways targeted are still under investigation. Further research is needed to determine the exact molecular targets and downstream effects responsible for its antifungal activity.

Q2: What is known about the structure-activity relationship (SAR) of Tebufloquin and how structural modifications impact its activity?

A: Studies exploring the SAR of Tebufloquin have revealed that modifications to its core structure can significantly influence its fungicidal activity. For example, introducing a perfluoropropan-2-yl group to the quinoline ring, as seen in compound 8c, led to enhanced activity against Erysiphe graminis compared to Tebufloquin. [] Similarly, incorporating a tert-butyl group at the 4-position of the benzoyl moiety resulted in compound 2b, which displayed notable activity against Sclerotinia sclerotiorum. [] These findings suggest that specific structural motifs are crucial for its fungicidal effects and can be further optimized for improved potency and expanded antifungal spectrum.

Q3: Are there any analytical methods available to detect and quantify Tebufloquin in different matrices?

A: Although the provided research papers do not delve into specific analytical techniques for Tebufloquin, common methods employed for quantifying fungicides include high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). These techniques offer the sensitivity and selectivity required to accurately measure Tebufloquin levels in various matrices like plant tissues, soil, and water samples. []

Q4: What are the key considerations for formulating Tebufloquin to ensure its stability and efficacy in agricultural applications?

A: Formulating Tebufloquin into suitable preparations is crucial for its practical use in agriculture. Research indicates that it can be successfully incorporated into various formulations, including water dispersible granules, wettable powders, suspensions, and granules. [] Achieving optimal stability, solubility, and bioavailability while minimizing environmental impact are critical factors to consider during the formulation development process.

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